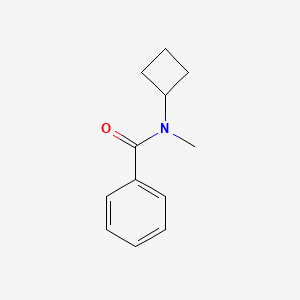
Methyl non-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl non-6-enoate, also known as methyl (E)-non-6-enoate, is an organic compound with the molecular formula C10H18O2. It is an ester derived from nonenoic acid and methanol. This compound is characterized by its unsaturated ester functional group, which contains a double bond between the sixth and seventh carbon atoms in the nonenoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl non-6-enoate can be synthesized through the esterification of nonenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl non-6-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols, and the double bond can be hydrogenated to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols, saturated esters.
Substitution: Amides, ethers.
Scientific Research Applications
Methyl non-6-enoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of methyl non-6-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release nonenoic acid and methanol, which can further participate in various biochemical pathways. The double bond in the compound can also interact with enzymes and other biological molecules, leading to different biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl octanoate: An ester with a similar structure but lacking the double bond.
Methyl decanoate: An ester with a longer carbon chain but no double bond.
Methyl 6-octenoate: An ester with a similar double bond position but a shorter carbon chain.
Uniqueness
Methyl non-6-enoate is unique due to the presence of the double bond in the sixth position, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. This structural feature makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl non-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3 |
InChI Key |
IAXJWKAHMIYBRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





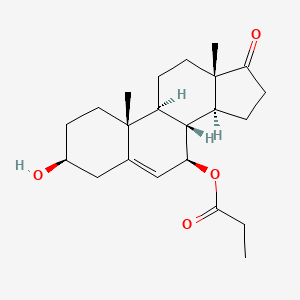
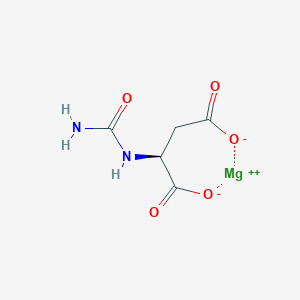
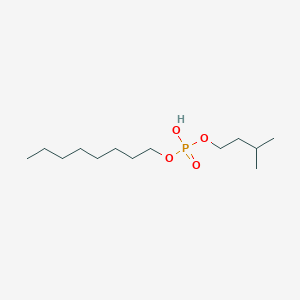
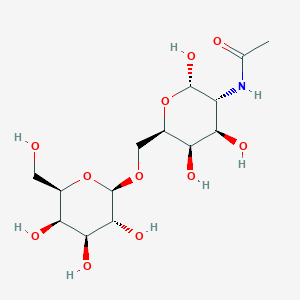
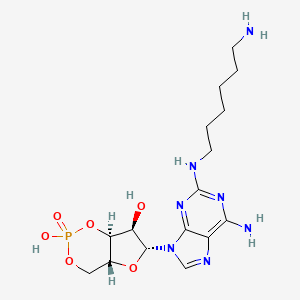
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
